molecular formula C14H19NO2 B15167550 3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate CAS No. 648910-19-4

3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate

Cat. No.: B15167550
CAS No.: 648910-19-4
M. Wt: 233.31 g/mol
InChI Key: SZPYZESVHVXONR-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate is an organic compound with a complex structure that includes both carbamate and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate typically involves the reaction of 3-Methylbut-2-en-1-ol with 2-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbut-2-en-1-yl pivalate
  • 3-Methyl-1-phenyl-2-butene
  • Prenyl formate

Uniqueness

3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

648910-19-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-methylbut-2-enyl N-(2-phenylethyl)carbamate

InChI

InChI=1S/C14H19NO2/c1-12(2)9-11-17-14(16)15-10-8-13-6-4-3-5-7-13/h3-7,9H,8,10-11H2,1-2H3,(H,15,16)

InChI Key

SZPYZESVHVXONR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)NCCC1=CC=CC=C1)C

Origin of Product

United States

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